2-Bromo-6-methoxynaphthalene

Process Chemistry Crystallization Purity Control

Specifically source 2-Bromo-6-methoxynaphthalene (BMN) for its unique 2-bromo-6-methoxy substitution pattern that enables high regioselectivity in key NSAID syntheses. Utilize in continuous-flow reductive carbonylation (85% yield to 6-methoxy-2-naphthaldehyde at 1 mol% Pd), Heck couplings with methyl vinyl ketone (near-quantitative nabumetone intermediate without protection/deprotection), phosphine-free Suzuki couplings in water, or direct lithiation to 6-methoxy-2-naphthylboronic acid (up to 98% yield). Superior to hydroxyl analogs and regioisomers. ≥98% purity, ambient storage.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 5111-65-9
Cat. No. B028277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxynaphthalene
CAS5111-65-9
Synonyms2-Methoxy-6-bromonaphthalene;  6-Methoxy-2-bromonaphthalene;  NSC 3236;  Naproxen Impurity N; 
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
InChIKeyAYFJBMBVXWNYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxynaphthalene (CAS 5111-65-9) as a High-Value Intermediate for NSAID Synthesis


2-Bromo-6-methoxynaphthalene (BMN) is a brominated naphthalene derivative characterized by a bromine atom at the C2 position and a methoxy group at the C6 position. It is a solid with a melting point of 106–109°C , a boiling point of 160–164°C at 3 mmHg [1], and a density of 1.4105 g/cm³ [1]. The compound is soluble in DMSO and is primarily used as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen and nabumetone [2][3].

Why 2-Bromo-6-methoxynaphthalene Cannot Be Replaced by Simple Analogs in Cross-Coupling and Carbonylation Chemistry


While 2-bromo-6-methoxynaphthalene belongs to a broader class of brominated naphthalenes, its unique 2-bromo-6-methoxy substitution pattern confers distinct reactivity profiles that are not generalizable. Direct substitution with analogs such as 6-bromo-2-naphthol (hydroxyl analog) or regioisomers like 1-bromo-6-methoxynaphthalene leads to different electronic and steric environments, altering reaction outcomes in palladium-catalyzed transformations [1]. The presence of both a heavy halogen (Br) and an electron-donating methoxy group at specific positions is crucial for achieving high regioselectivity and yield in key pharmaceutical syntheses [2]. The following evidence quantifies these non-interchangeable differences.

Quantitative Differentiation of 2-Bromo-6-methoxynaphthalene from Closest Analogs: A Head-to-Head Evidence Compendium


Comparative Physical Properties: Melting Point and Boiling Point as Surrogates for Purity and Processability

2-Bromo-6-methoxynaphthalene exhibits a significantly lower melting point (106–109°C) compared to its hydroxyl analog, 6-bromo-2-naphthol (122–124°C), and a much higher melting point compared to its aldehyde derivative, 6-methoxy-2-naphthaldehyde (81–84°C). Its boiling point at reduced pressure (160–164°C at 3 mmHg) is also distinct from that of its regioisomer, 1-bromo-6-methoxynaphthalene (324.7°C at 760 mmHg). These differences are critical for purification and handling .

Process Chemistry Crystallization Purity Control

Regioselective Carbonylation Performance: High Yield in Continuous-Flow Synthesis of 6-Methoxy-2-naphthaldehyde

In a continuous-flow reductive carbonylation protocol, 2-bromo-6-methoxynaphthalene was converted to 6-methoxy-2-naphthaldehyde with an isolated yield of 85% over 415 minutes of operation time, producing 3.8 g of pure product. This yield was achieved using low catalyst loadings (1 mol% Pd(OAc)₂, 3 mol% cataCXium A) under 12 bar pressure (CO/H₂ = 1:3) at 120°C. In contrast, other aryl bromides in the same study showed variable yields, highlighting the substrate-specific performance of this compound .

Continuous-Flow Chemistry Palladium Catalysis Pharmaceutical Intermediate

Heck Reaction Efficiency in Nabumetone Synthesis: Near-Quantitative Yields

2-Bromo-6-methoxynaphthalene undergoes Heck reaction with methyl vinyl ketone to yield the nabumetone intermediate 4-(6'-methoxy-2'-naphthyl)-3-buten-2-one in nearly quantitative yields. This high efficiency is specifically attributed to the 2-bromo substitution pattern, which is activated for oxidative addition to palladium(0) catalysts. In contrast, the hydroxyl analog (6-bromo-2-naphthol) is not directly applicable in this transformation without protection, requiring additional synthetic steps [1].

Heck Reaction NSAID Synthesis Palladium Catalysis

Suzuki-Miyaura Coupling Under Phosphine-Free Aqueous Conditions

2-Bromo-6-methoxynaphthalene participates in highly efficient, phosphine-free Suzuki coupling reactions with arylboronic acids in water, catalyzed by Pd(OAc)₂ in the presence of TBAB and K₂CO₃. This specific reactivity profile is enabled by the electronic activation of the C-Br bond by the para-methoxy group. While the exact yield for this substrate was not provided in the search results, the reaction is described as 'highly efficient,' and the method is applicable to a range of aryl bromides [1]. In contrast, the hydroxyl analog (6-bromo-2-naphthol) would require protection to avoid catalyst poisoning by the free phenol.

Green Chemistry Suzuki-Miyaura Coupling Aqueous Catalysis

Regioselective Synthesis of 6-Methoxy-2-naphthylboronic Acid in High Yield

2-Bromo-6-methoxynaphthalene serves as a direct precursor to 6-methoxy-2-naphthylboronic acid, a valuable building block for Suzuki couplings. The synthesis proceeds via lithiation with sec-butyllithium and subsequent trapping with a boron electrophile, reportedly achieving yields up to 98% [1]. In contrast, the hydroxyl analog (6-bromo-2-naphthol) cannot undergo direct lithiation without protection of the acidic phenol proton, requiring additional synthetic steps.

Boronic Acid Synthesis Lithiation Suzuki Coupling Building Block

Optimal Procurement and Deployment Scenarios for 2-Bromo-6-methoxynaphthalene


Scalable Continuous-Flow Synthesis of 6-Methoxy-2-naphthaldehyde

Procure 2-bromo-6-methoxynaphthalene for continuous-flow reductive carbonylation to produce 6-methoxy-2-naphthaldehyde with 85% isolated yield. The reaction uses low catalyst loadings (1 mol% Pd) and offers a scalable, process-intensified alternative to batch methods. This is directly supported by the quantitative yield data in Section 3, Evidence Item 2 .

High-Yield Heck Reaction for Nabumetone Intermediate Production

Utilize 2-bromo-6-methoxynaphthalene in Heck couplings with methyl vinyl ketone to achieve nearly quantitative yields of the nabumetone intermediate 4-(6'-methoxy-2'-naphthyl)-3-buten-2-one. This avoids the protection/deprotection steps required when using hydroxyl analogs. See Section 3, Evidence Item 3 for comparative data [1].

Green Suzuki-Miyaura Couplings in Aqueous Media

Employ 2-bromo-6-methoxynaphthalene in phosphine-free Suzuki couplings with arylboronic acids in water. The methoxy group activates the C-Br bond for oxidative addition while eliminating the need for phosphine ligands, simplifying workup and reducing environmental impact. See Section 3, Evidence Item 4 for reaction conditions [2].

Synthesis of 6-Methoxy-2-naphthylboronic Acid for Biaryl Pharmaceuticals

Use 2-bromo-6-methoxynaphthalene as a direct lithiation precursor to 6-methoxy-2-naphthylboronic acid in up to 98% yield. This boronic acid is a key building block for Suzuki couplings in the synthesis of complex pharmaceuticals. See Section 3, Evidence Item 5 for yield data [3].

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